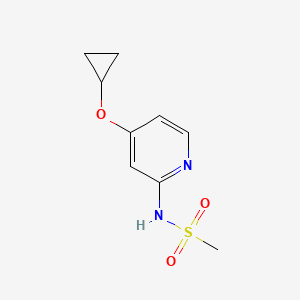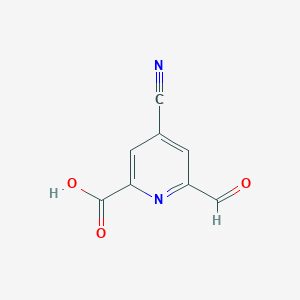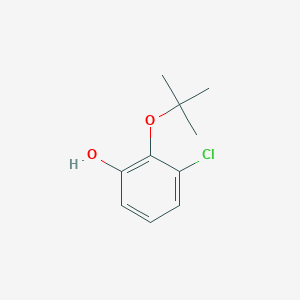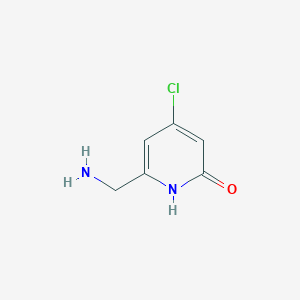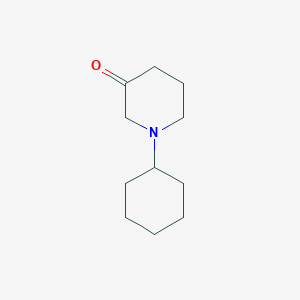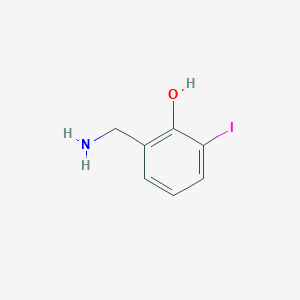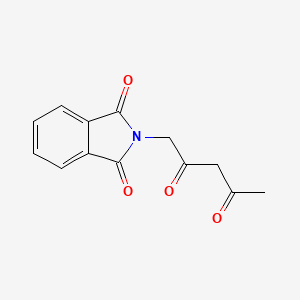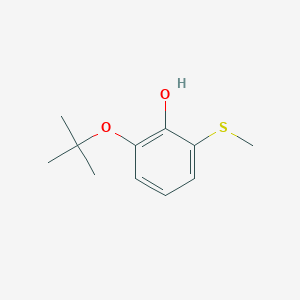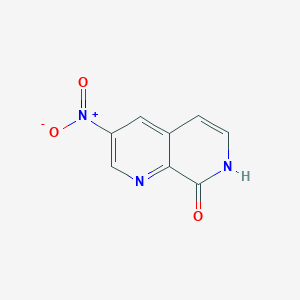
3-Nitro-1,7-naphthyridin-8-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-1,7-naphthyridin-8-OL is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1,7-naphthyridin-8-OL typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . These methods are designed to be efficient and eco-friendly, ensuring high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1,7-naphthyridin-8-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the nitro and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions are typically mild to moderate, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, reduction reactions may yield amino derivatives, while substitution reactions can produce various substituted naphthyridines with different functional groups.
Scientific Research Applications
3-Nitro-1,7-naphthyridin-8-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development and biochemical studies.
Industry: The compound is used in the production of dyes, light-emitting diodes, and molecular sensors.
Mechanism of Action
The mechanism of action of 3-Nitro-1,7-naphthyridin-8-OL involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on cAMP-specific phosphodiesterases, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,8-Naphthyridine
- 1,6-Naphthyridine
- 1,5-Naphthyridine
Uniqueness
3-Nitro-1,7-naphthyridin-8-OL is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to other naphthyridines, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
1260671-37-1 |
|---|---|
Molecular Formula |
C8H5N3O3 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
3-nitro-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-7-5(1-2-9-8)3-6(4-10-7)11(13)14/h1-4H,(H,9,12) |
InChI Key |
CVWKUFMEYXDBME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=NC=C(C=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


